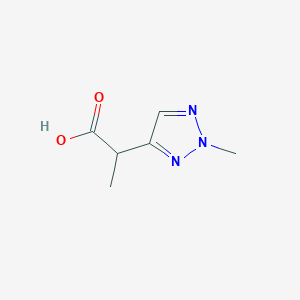

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(2-methyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c1-4(6(10)11)5-3-7-9(2)8-5/h3-4H,1-2H3,(H,10,11) |

InChI Key |

YTZFMANWUSONDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN(N=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as solvent choice, temperature control, and catalyst selection. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different triazole-based compounds with altered functional groups.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Drug Delivery Systems

The compound's ability to form stable complexes with metal ions enhances its potential in drug delivery systems. Its triazole structure can facilitate the coordination with various therapeutic agents, improving their solubility and bioavailability .

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research into its mechanism of action could lead to new treatments for inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulators

The unique chemical structure of this compound allows it to function as a plant growth regulator. It can enhance plant growth and yield by modulating hormonal pathways in plants .

2. Pest Control

Due to its bioactive properties, this compound has potential applications as a natural pesticide. Its efficacy against certain pests can contribute to sustainable agricultural practices by reducing the need for synthetic pesticides .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound serves as a versatile building block in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

2. Coatings and Adhesives

The compound's chemical reactivity makes it suitable for formulating advanced coatings and adhesives that require specific performance characteristics such as resistance to moisture and chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Triazole Tautomerism and Substituent Position: The target compound’s 2-methyl-2H-triazole tautomer differs from 3-(1-methyl-1H-triazol-4-yl)propanoic acid () in electronic properties and steric effects. The 2H tautomer may enhance stability or alter binding interactions in biological systems compared to the 1H analog .

Linkage to Propanoic Acid: Direct attachment of the triazole to propanoic acid (as in the target compound) contrasts with compounds like 3-(1-methyl-triazol-4-yl)propanoic acid, where a propyl spacer introduces conformational flexibility. This flexibility may influence pharmacokinetics or synthetic accessibility .

Biological Activity

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a propanoic acid moiety, characterized by the molecular formula and a molecular weight of approximately 155.15 g/mol. Its structure facilitates various interactions with biological targets, enhancing its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, one study reported an IC50 value of 12.5 µg/mL against HepG2 liver cancer cells, indicating potent antiproliferative effects . The proposed mechanism involves the induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell survival and growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation : The triazole ring allows for hydrogen bonding and π–π interactions with enzymes, potentially altering their activity.

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, impacting processes such as inflammation and immune response .

Case Studies

- Antimicrobial Efficacy : A study evaluating several derivatives of triazole compounds found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as an alternative treatment for resistant bacterial infections.

- Anti-inflammatory Effects : In peripheral blood mononuclear cell (PBMC) cultures, the compound demonstrated low toxicity while significantly modulating cytokine release (TNF-α and IL-6). This suggests a dual role in both antimicrobial and anti-inflammatory pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| (2R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid | Lacks the methyl group | Alters chemical properties | Moderate antimicrobial |

| (2R)-2-amino-3-(2H-1,2,3-triazol-4-yl)propanoic acid | Different hydrogenation state | Influences stability | Low anticancer activity |

| 1H-1,2,4-triazole derivatives | Varying substituents | Diverse biological activities | Variable efficacy based on substituents |

The presence of the methyl group in this compound enhances its lipophilicity compared to other derivatives. This modification is crucial for improving membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.